molecular formula C11H13ClN2 B8135766 Methyl[(quinolin-8-yl)methyl]amine hydrochloride

Methyl[(quinolin-8-yl)methyl]amine hydrochloride

Cat. No.: B8135766
M. Wt: 208.69 g/mol
InChI Key: VZKXAPKKJLXDNG-UHFFFAOYSA-N
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Description

Methyl[(quinolin-8-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(quinolin-8-yl)methyl]amine hydrochloride typically involves the alkylation of 8-quinolinamine with methylating agents. One common method includes the reaction of 8-quinolinamine with methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl[(quinolin-8-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl[(quinolin-8-yl)methyl]amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(quinolin-8-yl)methyl]amine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its antimicrobial and antimalarial activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of Methyl[(quinolin-8-yl)methyl]amine hydrochloride, known for its antimalarial properties.

    8-Quinolinamine: A precursor in the synthesis of this compound, also exhibiting antimicrobial activity.

    Quinoline N-oxide: An oxidized derivative with distinct biological activities.

Uniqueness

This compound is unique due to its specific methylation at the quinoline nitrogen, which imparts distinct chemical and biological properties. This modification enhances its solubility and bioavailability, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl[(quinolin-8-yl)methyl]amine hydrochloride is a compound that has gained attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline moiety, which is known for its pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound primarily involves its ability to inhibit key enzymes and disrupt cellular processes:

  • Enzyme Inhibition : It has been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and is particularly relevant in its antimicrobial activity.
  • Antimalarial Activity : The compound exhibits antimalarial properties by interacting with heme, inhibiting hemozoin formation, which is essential for the survival of malaria parasites. Studies indicate that it can effectively suppress parasitemia in both in vitro and in vivo models .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens:

  • Bacterial Activity : It shows effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. The IC50 values for these activities range from 1.33 to 18.9 μg/mL .
  • Fungal Activity : The compound also exhibits antifungal properties against species like Candida albicans and Aspergillus fumigatus, with IC50 values ranging from 0.67 to 19.38 μg/mL .

Antimalarial Activity

Research indicates that this compound has potent antimalarial effects:

  • In Vitro Studies : The compound has shown IC50 values against Plasmodium falciparum ranging from 20 to 4760 ng/mL, indicating strong activity even against drug-resistant strains .
  • In Vivo Efficacy : Animal studies have confirmed its efficacy, with certain analogues curing 100% of infected mice at specific dosages .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

  • Synthesis and Evaluation : A study synthesized various quinoline derivatives, including this compound, assessing their antimalarial activity through structure-activity relationship (SAR) studies. Results indicated that modifications to the quinoline ring significantly affected biological efficacy .
  • Comparative Analysis : Research comparing this compound with other quinoline derivatives highlighted its unique binding affinity to heme, contributing to its superior antimalarial properties .
  • Toxicological Assessments : Investigations into the toxicity profile of the compound revealed potential harmful effects if misused; however, therapeutic doses showed promising safety profiles in controlled studies .

Data Summary

Biological ActivityTarget Organism/PathwayIC50 Values (μg/mL)
AntibacterialStaphylococcus aureus1.33 - 18.9
AntifungalCandida albicans0.67 - 19.38
AntimalarialPlasmodium falciparum20 - 4760 (ng/mL)

Properties

IUPAC Name

N-methyl-1-quinolin-8-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;/h2-7,12H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKXAPKKJLXDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=C1N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-26-1
Record name 8-Quinolinemethanamine, N-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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